molecular formula C17H11N3O4 B2432794 5-[(3-Nitrophenyl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one CAS No. 912623-77-9

5-[(3-Nitrophenyl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one

Cat. No. B2432794
CAS RN: 912623-77-9
M. Wt: 321.292
InChI Key: BLJQUFUOQOOKQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3-Nitrophenyl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one is a useful research compound. Its molecular formula is C17H11N3O4 and its molecular weight is 321.292. The purity is usually 95%.
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Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence (TADF) Emitters

The compound has been explored in the field of OLEDs and TADF emitters. Researchers have introduced 5H-benzofuro[3,2-c]carbazole (BFCz) into a multi-resonance skeleton to develop two asymmetric emitters: BFCz-B-Cz and BFCz-B-O . These emitters exhibit narrowband green and blue emissions, along with enhanced reverse intersystem crossing rates. The corresponding pure green and blue OLEDs achieve high external quantum efficiencies of 26.0% and 11.0%, respectively .

High Triplet Energy Host Materials

A novel electron-transport-type host was synthesized using a benzo[4,5]furo[3,2-d]pyrimidine (BFP) core. This host was designed to have a high triplet energy, making it suitable for applications in organic electronics. The compound’s unique structure contributes to its effectiveness as a host material in various optoelectronic devices .

Biomass-Involved Synthesis of N-Substituted Benzofuro[2,3-d]pyrimidine-4-amines

Researchers have developed a transition metal-free method to access a series of N-substituted benzofuro[2,3-d]pyrimidine-4-amines using a biomass-involved transformation route. This approach yields these compounds in 63%–90% yields, demonstrating their potential for further exploration in medicinal chemistry and drug discovery .

properties

IUPAC Name

3-[(3-nitrophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O4/c21-17-16-15(13-6-1-2-7-14(13)24-16)18-10-19(17)9-11-4-3-5-12(8-11)20(22)23/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJQUFUOQOOKQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-nitrobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one

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